molecular formula C12H13NO2S B15056464 3-(Methylsulfonyl)-2-(p-tolyl)-1H-pyrrole

3-(Methylsulfonyl)-2-(p-tolyl)-1H-pyrrole

Cat. No.: B15056464
M. Wt: 235.30 g/mol
InChI Key: RICAIXMWRPLHCS-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-2-(p-tolyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a methylsulfonyl group at the 3-position and a p-tolyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-2-(p-tolyl)-1H-pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base.

    Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-2-(p-tolyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler pyrrole derivative.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: De-sulfonylated pyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

3-(Methylsulfonyl)-2-(p-tolyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-2-(p-tolyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyrrole ring. This can affect the compound’s binding affinity to enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfonyl)-2-phenyl-1H-pyrrole: Similar structure but with a phenyl group instead of a p-tolyl group.

    3-(Methylsulfonyl)-2-(m-tolyl)-1H-pyrrole: Similar structure but with a m-tolyl group instead of a p-tolyl group.

    3-(Methylsulfonyl)-2-(o-tolyl)-1H-pyrrole: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness

3-(Methylsulfonyl)-2-(p-tolyl)-1H-pyrrole is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and biological activity. The presence of both the methylsulfonyl and p-tolyl groups provides a distinct electronic environment that can be exploited in various applications.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

2-(4-methylphenyl)-3-methylsulfonyl-1H-pyrrole

InChI

InChI=1S/C12H13NO2S/c1-9-3-5-10(6-4-9)12-11(7-8-13-12)16(2,14)15/h3-8,13H,1-2H3

InChI Key

RICAIXMWRPLHCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CN2)S(=O)(=O)C

Origin of Product

United States

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